3-[(2-phenoxypropanoyl)amino]benzamide
Description
Properties
IUPAC Name |
3-(2-phenoxypropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(21-14-8-3-2-4-9-14)16(20)18-13-7-5-6-12(10-13)15(17)19/h2-11H,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUFBPBFXVYFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenoxypropanoyl)amino]benzamide typically involves the reaction of 3-aminobenzamide with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenoxypropanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Reduced forms of the phenoxypropanoyl group.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
3-[(2-phenoxypropanoyl)amino]benzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-phenoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Fluorinated groups (e.g., in ) enhance chemical stability and target affinity compared to non-fluorinated analogs .
- Amide vs. Hydroxamic Acid: While this compound relies on amide interactions, SAHA’s hydroxamic acid group confers stronger HDAC inhibition via metal coordination .
- Aromatic vs. Aliphatic Chains: The phenoxypropanoyl group in the target compound may balance rigidity and solubility, unlike purely aliphatic chains in 2-[(3-phenylbutanoyl)amino]benzamide .
Chemical and Physical Properties
- Solubility: The phenoxy group may reduce water solubility compared to hydroxylated analogs but improve membrane permeability .
- Stability : Amide bonds generally exhibit hydrolytic stability under physiological conditions, though fluorinated substituents (e.g., in ) further enhance metabolic resistance .
- Synthetic Accessibility: The compound’s synthesis likely involves coupling 2-phenoxypropanoyl chloride with 3-aminobenzamide, a common amidation strategy .
Q & A
Q. What are the optimal synthetic routes for 3-[(2-phenoxypropanoyl)amino]benzamide?
The compound can be synthesized via acylation of 3-aminobenzamide with 2-phenoxypropanoyl chloride. A methodologically robust approach involves reacting equimolar amounts of 3-aminobenzamide and the acyl chloride in pyridine at 0–5°C for 24 hours, followed by precipitation in ice-water and crystallization . Control of reaction temperature and solvent polarity is critical to minimize side reactions and ensure >85% yield.
Q. How should researchers characterize the structural purity of this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of phenoxy protons (δ 6.8–7.4 ppm), amide NH (δ 8.5–9.5 ppm), and carbonyl carbons (δ 165–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H] at m/z 343.12 for CHNO).
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions, as demonstrated for related benzamides (e.g., P2/c space group with monoclinic symmetry) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Enzyme Inhibition : Test against poly(ADP-ribose) polymerase (PARP) using fluorometric assays, given structural similarities to 3-aminobenzamide derivatives .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM.
- Solubility and Stability : Perform HPLC-based kinetic studies in PBS (pH 7.4) to assess hydrolytic stability of the amide bond.
Advanced Research Questions
Q. How can contradictory data on off-target effects be resolved in enzyme inhibition studies?
Contradictions often arise from non-specific interactions at high concentrations. To address this:
- Conduct dose-response curves (0.1–100 μM) to identify the IC window where target inhibition dominates.
- Use genetic knockouts (e.g., PARP1-null cells) to isolate compound-specific effects.
- Pair with metabolomic profiling to detect unintended impacts on glucose metabolism or DNA repair pathways, as observed in benzamide analogs .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of derivatives?
Systematically modify functional groups and evaluate biological outcomes:
- Phenoxy Chain Variation : Replace the phenoxy group with substituted aryl ethers (e.g., 4-fluorophenoxy) to assess electronic effects on binding.
- Amide Isosteres : Substitute the benzamide with thioamide or sulfonamide groups to enhance metabolic stability.
- Propanoyl Linker Optimization : Shorten or lengthen the linker (e.g., ethanoyl vs. butanoyl) and analyze conformational flexibility via molecular dynamics simulations .
Q. How can researchers elucidate the mechanism of action for anticancer activity?
- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Protein Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with putative targets like PARP or kinases.
- In Vivo Validation : Test efficacy in xenograft models (e.g., 10–50 mg/kg doses in mice) while monitoring toxicity through serum ALT/AST levels .
Q. What analytical methods are critical for resolving crystallographic data discrepancies?
- Rietveld Refinement : Apply to powder XRD data to correct for preferred orientation errors.
- Twinned Crystal Analysis : Use software like CrysAlisPro to deconvolute overlapping diffraction patterns in monoclinic systems .
- Comparative DFT Calculations : Validate experimental bond lengths/angles with density functional theory (DFT) models (e.g., B3LYP/6-31G* basis set).
Methodological Considerations for Data Interpretation
Q. How should researchers validate the specificity of observed biological effects?
- Include negative controls (e.g., unmodified benzamide) to rule out scaffold-related artifacts.
- Perform competition assays with known inhibitors (e.g., olaparib for PARP) to confirm target engagement.
- Utilize cryo-EM or crystallography to visualize compound binding in enzyme active sites .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
